molecular formula C7H8N4 B11735243 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1159983-12-6

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11735243
CAS No.: 1159983-12-6
M. Wt: 148.17 g/mol
InChI Key: ZVTVOJZJNSVRHQ-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a versatile pyrazolo[1,5-a]pyrimidine derivative valued in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate and privileged scaffold for developing novel therapeutic agents, particularly as a protein kinase inhibitor . Pyrazolo[1,5-a]pyrimidines are recognized as purine bioisosteres, which allows them to interact with a variety of enzymatic targets . Researchers utilize this core structure to design potent and selective inhibitors for oncology research. Compounds based on this scaffold have demonstrated targeted activity against kinases such as Pim-1, Flt-3, B-Raf, and CDKs, which are critical regulators in cancer cell proliferation and survival . The structure-activity relationship (SAR) of this chemotype is well-established, where substitutions at the 2- and 6- positions can be strategically optimized to enhance binding affinity, potency, and selectivity for specific kinase targets . Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives are also investigated for their potential antiviral, anti-inflammatory, and antimicrobial applications, including antibiofilm and anti-quorum-sensing activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1159983-12-6

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H8N4/c1-5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3,(H2,8,10)

InChI Key

ZVTVOJZJNSVRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=N2)N)N=C1

Origin of Product

United States

Synthetic Methodologies for 6 Methylpyrazolo 1,5 a Pyrimidin 2 Amine and Its Derivatives

Conventional Synthetic Routes to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

Traditional synthetic methods for constructing the pyrazolo[1,5-a]pyrimidine nucleus have been well-established and are widely employed. These routes typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core.

Cyclocondensation Reactions Involving Pyrazole Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. These reactions involve the condensation of a 3-aminopyrazole or a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound, leading to the formation of the fused pyrimidine ring. bme.hu The choice of the biselectrophilic partner allows for the introduction of various substituents at positions 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core. bme.hu

Common 1,3-bielectrophilic reagents include β-dicarbonyl compounds, enaminones, chalcones, and α,β-unsaturated ketones. nih.govtandfonline.com For instance, the reaction of 5-aminopyrazoles with 1,3-diketones or their equivalents is a frequently utilized strategy. nih.govtandfonline.com Similarly, enaminones have been successfully condensed with 5-amino-1H-pyrazoles under reflux conditions in ethanol to yield pyrazolo[1,5-a]pyrimidines. tandfonline.com The reaction can be catalyzed by acids, such as acetic acid, or bases, like piperidine or potassium hydroxide. tandfonline.com

A notable example is the one-pot cyclization of amino pyrazoles with enaminones or chalcones in the presence of potassium persulfate (K₂S₂O₈) to form the pyrazolo[1,5-a]pyrimidine core. nih.gov This method can be further extended to introduce a halogen atom at the 3-position through oxidative halogenation using sodium halides. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis

5-Aminopyrazole Derivative1,3-Bielectrophilic ReagentCatalyst/ConditionsProductReference
5-amino-1H-pyrazolesEnaminone derivativeEthanol, refluxPyrazolo[1,5-a]pyrimidine tandfonline.com
5-aminopyrazoleEnaminonesAcetic acid, ethanolPyrazolo[1,5-a]pyrimidine tandfonline.com
5-aminopyrazoleChalcone derivativePiperidine, ethanol, refluxPyrazolo[1,5-a]pyrimidine tandfonline.com
5-aminopyrazolesChalconesKOH, DMFPyrazolo[1,5-a]pyrimidines tandfonline.com
Amino pyrazolesEnaminones or chalconeK₂S₂O₈, sodium halides3-halo-pyrazolo[1,5-a]pyrimidine nih.gov

Multi-Component Reactions for Direct Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Multi-component reactions (MCRs) have emerged as a powerful tool for the direct synthesis of complex molecules like this compound from simple starting materials in a single step. These reactions offer advantages in terms of efficiency, atom economy, and reduced waste generation. acs.orgresearchgate.net

A common and well-established MCR for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound such as malononitrile or ethyl cyanoacetate. nih.gov This reaction proceeds through the initial formation of an imine intermediate, followed by a nucleophilic attack from the activated methylene compound and subsequent cyclization to afford the highly substituted pyrazolo[1,5-a]pyrimidine. nih.gov

For instance, a variety of pyrazolo[1,5-a]quinazoline derivatives have been synthesized via multi-component reactions of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with aromatic aldehydes and cyclohexanone in ethanol containing triethylamine (B128534). acs.orgmdpi.com

Table 2: Examples of Multi-Component Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis

Pyrazole PrecursorAldehydeActivated Methylene CompoundCatalyst/SolventProductReference
3-amino-1H-pyrazolesVarious aldehydesMalononitrile or ethyl cyanoacetate-Pyrazolo[1,5-a]pyrimidine core nih.gov
4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivativesAromatic aldehydesCyclohexanoneTriethylamine, ethanolPyrazolo[1,5-a]quinazoline derivatives acs.orgmdpi.com

Novel and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of novel and sustainable synthetic methodologies that are more environmentally friendly and efficient. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach. nih.gov The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes compared to conventional heating methods. nih.gov

Several protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines have been reported. For example, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds efficiently under microwave conditions, often within minutes. nih.gov A solvent-free, microwave-assisted approach has been developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov This method involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles. nih.gov

Another example is the palladium-catalyzed microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from β-halovinyl/aryl aldehydes and 5-aminopyrazoles under solvent-free conditions, which has been shown to be highly efficient. nih.gov

Table 3: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

ReactantsConditionsProductAdvantagesReference
3-amino-1H-pyrazoles, aldehydes, β-dicarbonyl compoundsMicrowave irradiationPyrazolo[1,5-a]pyrimidinesRapid reaction times, high purity nih.gov
3-oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazolesMicrowave irradiation, solvent-free6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesRegioselective, solvent-free nih.gov
β-halovinyl/aryl aldehydes, 5-aminopyrazolesPalladium catalyst, microwave irradiation, solvent-freePyrazolo[1,5-a]pyrimidinesEfficient, solvent-free, good yields researchgate.net
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, benzylidene malononitrileMicrowave irradiation (120 °C, 20 minutes)Pyrazolo[1,5-a]pyrimidine derivative- nih.gov

Organocatalytic and Metal-Free Synthetic Strategies

The development of organocatalytic and metal-free synthetic methods is a significant area of sustainable chemistry, as it avoids the use of potentially toxic and expensive heavy metals. While transition metal-catalyzed reactions, particularly those using palladium, have been instrumental in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, there is growing interest in metal-free alternatives. nih.gov

An efficient transition metal-free protocol has been developed for the synthesis of novel aza-fused polysubstituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This method utilizes readily available starting materials such as an aromatic aldehyde, acetophenone, and a 1H-pyrazolo[3,4-b]pyridin-3-amine. nih.gov While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in the reviewed literature, the broader trend towards metal-free synthesis suggests this is a promising area for future research. Green chemistry principles have also been applied through the use of recoverable solvents like PEG-400 or biocatalysis in solvent-free environments for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrazoles and their fused derivatives, is an expanding field. nih.gov

While the direct application of flow chemistry for the synthesis of this compound is not yet widely reported, the synthesis of the parent pyrazole core and its derivatives has been successfully demonstrated using flow methodologies. nih.gov For example, continuous-flow 1,3-dipolar cycloaddition reactions have been used to synthesize pyrazole-4-carboxylate derivatives. nih.gov Given the benefits of flow chemistry, its application to the synthesis of pyrazolo[1,5-a]pyrimidines is a logical and promising direction for future synthetic efforts, potentially enabling more efficient and safer production of these important compounds.

Regioselective Functionalization of this compound

Regioselective functionalization is crucial for the development of novel derivatives of this compound with specific biological targets. The pyrazolo[1,5-a]pyrimidine core offers several positions for substitution, and controlling the site of functionalization is a key synthetic challenge.

One notable method for regioselective halogenation, specifically at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold, has been developed. This method utilizes potassium halide salts and a hypervalent iodine(III) reagent in an aqueous medium at room temperature. This approach is environmentally friendly and provides good to excellent yields of C3-halogenated products. The reaction is believed to proceed via an electrophilic substitution mechanism.

While this method has been demonstrated for various pyrazolo[1,5-a]pyrimidine derivatives, specific examples of its application to this compound are not extensively documented. However, the general reactivity trends suggest that the C3 position is susceptible to electrophilic attack.

Other regioselective functionalizations, such as C-H arylation and coupling reactions, have been explored for the broader pyrazolo[1,5-a]pyrimidine class. The regioselectivity of these reactions is often influenced by the electronic properties of both the pyrazolo[1,5-a]pyrimidine substrate and the coupling partner. For instance, π-deficient aryl bromides tend to couple at the nucleophilic C3 position, while π-rich aryl bromides may favor other positions. The development of regioselective methods for the 6-methyl-2-amino substituted scaffold remains an active area of research.

Stereoselective Synthesis of Chiral Analogs of this compound (if applicable)

The introduction of chirality into drug candidates can have a profound impact on their pharmacological properties, including efficacy and safety. However, a review of the current scientific literature does not reveal specific methodologies for the stereoselective synthesis of chiral analogs of this compound.

The core structure of this compound is planar and achiral. To introduce chirality, a substituent with a stereocenter would need to be introduced at one of the available positions on the pyrazolo[1,5-a]pyrimidine ring or on the exocyclic amino group.

General strategies for achieving stereoselectivity in the synthesis of chiral heterocyclic compounds include:

Asymmetric catalysis: Utilizing chiral catalysts to control the stereochemical outcome of a reaction.

Use of chiral starting materials: Employing enantiomerically pure starting materials that already contain the desired stereocenter.

Chiral auxiliaries: Temporarily attaching a chiral group to the molecule to direct a stereoselective transformation, followed by its removal.

Chiral resolution: Separating a racemic mixture of enantiomers.

While these are established principles in organic synthesis, their specific application to the synthesis of chiral analogs of this compound has not been reported. Further research in this area would be necessary to develop such methodologies.

Process Optimization and Scalability Studies for this compound Production

The efficient and scalable synthesis of a target compound is a critical consideration for its potential application in pharmaceutical development. Process optimization aims to improve reaction conditions to maximize yield, minimize impurities, reduce costs, and ensure safety and environmental sustainability. Scalability studies then evaluate the feasibility of transitioning a laboratory-scale synthesis to a larger, industrial-scale production.

Currently, there is a lack of published studies specifically detailing process optimization and scalability for the production of this compound.

However, general principles of process chemistry can be applied to the known synthetic routes for pyrazolo[1,5-a]pyrimidines. Key areas for optimization would include:

Solvent selection: Identifying greener and more efficient solvents.

Catalyst loading: Minimizing the amount of catalyst required.

Reaction temperature and time: Optimizing these parameters to improve yield and reduce energy consumption.

Purification methods: Developing efficient and scalable purification techniques, such as crystallization, to replace chromatographic methods often used in laboratory settings.

Microwave-assisted synthesis has been shown to be a valuable tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, often leading to higher yields and shorter reaction times. nih.gov This technology could be a key factor in developing a more efficient and scalable process. The use of deep eutectic solvents (DES) has also been explored as a green and recyclable reaction medium for the synthesis of related compounds, offering potential advantages for large-scale production. ias.ac.in

Further dedicated research and development would be required to establish a robust, optimized, and scalable manufacturing process for this compound.

Chemical Reactivity and Derivatization Strategies for 6 Methylpyrazolo 1,5 a Pyrimidin 2 Amine

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine

The pyrazolo[1,5-a]pyrimidine (B1248293) ring system is susceptible to electrophilic attack, with the regiochemical outcome being highly dependent on the reaction conditions and the nature of the substituents on the ring. researchgate.net The 2-amino group is a strong activating group that directs electrophiles to the ortho (position 3) and para (position 5) positions. The 6-methyl group is also weakly activating.

Studies on the parent pyrazolo[1,5-a]pyrimidine have shown that nitration can be directed to either the pyrazole (B372694) (C3) or pyrimidine (C6) ring. researchgate.net For this compound, the presence of the powerful 2-amino directing group makes position 3 a likely site for electrophilic attack. However, the pyrimidine ring, while generally electron-deficient, can also undergo substitution, particularly at the C5 position, which is para to the amino group.

Halogenation, such as bromination with N-bromosuccinimide (NBS), has been shown to occur at the C3 position in related pyrazolo[1,5-a]pyrimidines. biorxiv.org Given the electronic profile of this compound, electrophilic substitution is expected to proceed preferentially at the C3 position of the pyrazole ring, with potential for substitution at the C5 position of the pyrimidine ring under specific conditions.

ReactionReagentPredicted Major ProductReference
NitrationHNO₃/H₂SO₄3-Nitro-6-methylpyrazolo[1,5-a]pyrimidin-2-amine researchgate.net
BrominationN-Bromosuccinimide (NBS)3-Bromo-6-methylpyrazolo[1,5-a]pyrimidin-2-amine biorxiv.org
IodinationN-Iodosuccinimide (NIS)3-Iodo-6-methylpyrazolo[1,5-a]pyrimidin-2-amine mdpi.com

Nucleophilic Transformations at the 2-Amino Moiety

The primary amino group at the C2 position is a key handle for derivatization, behaving as a potent nucleophile in a variety of standard chemical transformations.

The 2-amino group readily undergoes acylation with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., HATU, PyBOP) to form the corresponding amides. osti.gov Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are typically high-yielding and allow for the introduction of a vast array of functionalities. mdpi.com

Reaction TypeReagent ClassGeneral Product
AcylationAcetyl chlorideN-(6-Methylpyrazolo[1,5-a]pyrimidin-2-yl)acetamide
AcylationBenzoic acid / HATUN-(6-Methylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide
SulfonylationBenzenesulfonyl chloride / PyridineN-(6-Methylpyrazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide
SulfonylationMethanesulfonyl chloride / Triethylamine (B128534)N-(6-Methylpyrazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide

Direct alkylation of the 2-amino group with alkyl halides can be achieved, although it carries the risk of over-alkylation to form tertiary amines. A more controlled method for synthesizing secondary amines is reductive amination. nih.gov This involves the condensation of the 2-amino group with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This strategy provides a reliable route to a diverse range of N-alkylated derivatives.

The nucleophilic 2-amino group reacts efficiently with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. mdpi.com This reaction is typically performed in an aprotic solvent and provides a straightforward method for introducing carbamoyl (B1232498) and thiocarbamoyl moieties, which are prevalent in medicinally relevant compounds. smolecule.com

Reaction TypeReagentProductReference
Urea FormationPhenyl isocyanate1-(6-Methylpyrazolo[1,5-a]pyrimidin-2-yl)-3-phenylurea mdpi.com
Urea FormationMethyl isocyanate1-Methyl-3-(6-methylpyrazolo[1,5-a]pyrimidin-2-yl)urea mdpi.com
Thiourea FormationPhenyl isothiocyanate1-(6-Methylpyrazolo[1,5-a]pyrimidin-2-yl)-3-phenylthiourea mdpi.com
Thiourea FormationEthyl isothiocyanate1-Ethyl-3-(6-methylpyrazolo[1,5-a]pyrimidin-2-yl)thiourea mdpi.com

Modifications of the Methyl Group at Position 6

The methyl group at the C6 position, while less reactive than the amino group, offers another site for derivatization. Its reactivity is analogous to that of a benzylic methyl group.

One effective strategy involves initial free-radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator, to form a 6-(halomethyl) intermediate. This electrophilic intermediate is then susceptible to nucleophilic substitution by a variety of nucleophiles (e.g., amines, alkoxides, cyanide), providing a versatile two-step method for functionalization. mdpi.com

Alternatively, the methyl group can be oxidized. Reagents such as selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl group to an aldehyde (6-formyl) or a carboxylic acid (6-carboxylic acid), respectively. researchgate.net These oxidized derivatives serve as valuable intermediates for further modifications, such as reductive amination or amide coupling.

Heterocycle Annulation and Ring Expansion Reactions of the 6-Methylpyrazolo[1,5-a]pyrimidine Scaffold

The existing pyrazolo[1,5-a]pyrimidine core can serve as a template for the construction of more complex, polycyclic systems. Annulation reactions typically require the introduction of two reactive functional groups on adjacent atoms of the scaffold, which can then be cyclized with a suitable bifunctional reagent.

A plausible strategy involves the functionalization of the C3 position, adjacent to the C2-amino group. For example, electrophilic substitution (e.g., nitration) at C3 followed by reduction of the nitro group would yield 6-methylpyrazolo[1,5-a]pyrimidine-2,3-diamine. This ortho-diamine is a classic precursor for heterocycle synthesis. Reaction with 1,2-dicarbonyl compounds would lead to pyrazino[2',3':3,4]pyrazolo[1,5-a]pyrimidines, while treatment with phosgene (B1210022) equivalents could form an imidazolone-fused system.

Another approach could involve functionalizing the C5 and C6 positions. nih.gov For example, if the 6-methyl group is converted to a 6-aminomethyl group, and an amino group is introduced at C5 via a substitution reaction, the resulting diamine could be used for subsequent ring closures, expanding the heterocyclic framework.

Transition Metal-Catalyzed Coupling Reactions for Diversification of this compound

Palladium-catalyzed cross-coupling reactions are indispensable in medicinal chemistry for modifying heterocyclic cores like pyrazolo[1,5-a]pyrimidine, enabling the synthesis of extensive compound libraries. nih.gov

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used to introduce aryl and heteroaryl substituents onto the pyrazolo[1,5-a]pyrimidine scaffold, significantly diversifying its structure. rsc.orglookchem.com

The reaction is typically performed on bromo- or chloro-substituted pyrazolo[1,5-a]pyrimidines. For instance, a convenient and efficient route for the synthesis of C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives from the corresponding 3-bromo precursor has been developed. rsc.orglookchem.com This strategy accommodates a wide variety of aryl and heteroaryl boronic acids and often employs a tandem catalyst system like XPhosPdG2/XPhos to prevent a common side reaction, debromination. rsc.orglookchem.com Similarly, 5-chloro-2-methyl-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine has been successfully coupled with various boronic acid pinacol (B44631) esters using a tetrakis(triphenylphosphine)palladium(0) catalyst to yield 5-aryl derivatives. nih.gov These examples demonstrate the feasibility of applying the Suzuki-Miyaura reaction to halogenated derivatives of this compound for the introduction of diverse aromatic moieties.

Table 1: Examples of Suzuki-Miyaura Coupling on the Pyrazolo[1,5-a]pyrimidine Core
Halogenated SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventYieldReference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 / XPhosK₃PO₄Dioxane/H₂O74% rsc.orglookchem.com
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Biphenylboronic acidXPhosPdG2 / XPhosK₃PO₄Dioxane/H₂O79% rsc.orglookchem.com
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME55-61% nih.gov
3-Bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivativeAryl boronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is a cornerstone for introducing a wide range of amino groups onto the pyrazolo[1,5-a]pyrimidine nucleus, which is a common modification in the development of pharmacologically active agents. The process typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org

The versatility of this reaction has been demonstrated on the pyrazolo[1,5-a]pyrimidine scaffold. For example, 5-chloro-2-methyl-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine serves as a key intermediate that undergoes Buchwald-Hartwig coupling with various amines, such as benzene-1,2-diamine, at the C5 position. nih.gov These reactions often utilize palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) in combination with specialized phosphine (B1218219) ligands such as Xantphos to facilitate the coupling. nih.gov Another study reported the use of a Buchwald-Hartwig coupling to attach an acetamide (B32628) moiety to a 5-bromo-pyrazolo[1,5-a]pyrimidine derivative using a BrettPhos-palladium catalyst system. nih.gov This demonstrates that a halogenated this compound could be further functionalized at the halogenated position with a diverse array of primary or secondary amines.

Table 2: Examples of Buchwald-Hartwig Amination on the Pyrazolo[1,5-a]pyrimidine Core
Halogenated SubstrateAmine PartnerCatalyst SystemBaseSolventYieldReference
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineBenzene-1,2-diaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene61% nih.gov
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine1-tert-Butyl-3-methyl-1H-pyrazol-5-aminePd₂(dba)₃ / XantphosCs₂CO₃Toluene54% nih.gov
5-Bromo-pyrazolo[1,5-a]pyrimidine derivativeAcetamideBrettPhos Pd G3Not SpecifiedNot SpecifiedNot Specified nih.gov

The Sonogashira coupling reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is the most common method for introducing alkynyl functionalities onto heterocyclic systems. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net

The Sonogashira reaction has been successfully applied to pyrazolo[1,5-a]pyrimidine systems, particularly those bearing a 2-amino substituent. A convenient synthesis of a broad series of alkyne-spacer derivatives has been reported via the Sonogashira cross-coupling of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines. researchgate.netnih.gov The reactivity of the bromo-substituted scaffold was evaluated with various terminal alkynes bearing both electron-donating and electron-withdrawing groups. researchgate.netnih.gov These reactions generally proceed under mild conditions using catalyst systems such as Palladium(II) acetate/triphenylphosphine with Copper(I) iodide as a co-catalyst and triethylamine as the base. researchgate.net The successful application of this reaction to the closely related 2-amino pyrazolo[1,5-a]pyrimidine framework indicates its high potential for the alkynylation of halogenated this compound.

Table 3: Examples of Sonogashira Coupling on Bromo-Substituted Pyrazolo[1,5-a]pyrimidin-2-amine Derivatives
SubstrateAlkyne PartnerCatalyst SystemBaseSolventYieldReference
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-aminePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NTHF66% researchgate.net
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine4-EthynyltoluenePd(OAc)₂ / PPh₃ / CuIEt₃NTHF79% researchgate.net
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine4-EthynylanisolePd(OAc)₂ / PPh₃ / CuIEt₃NTHF87% researchgate.net
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine1-Ethynyl-4-(trifluoromethyl)benzenePd(OAc)₂ / PPh₃ / CuIEt₃NTHF55% researchgate.net

Photochemical and Electrochemical Reactivity of this compound

The scientific literature contains limited information regarding the photochemical and electrochemical reactivity of this compound and related derivatives. While the photophysical properties (e.g., fluorescence) of some pyrazolo[1,5-a]pyrimidines have been explored, reports on their synthetically useful photochemical reactions are scarce.

In the area of electrochemistry, one study has detailed the electrochemical reduction of pyrazolo[1,5-a]pyrimidine-7-amines. cdnsciencepub.com In a hydroorganic medium at low pH, these compounds were found to undergo reduction to form the corresponding 4,5-dihydro derivatives. cdnsciencepub.com This indicates that the pyrimidine ring of the scaffold is susceptible to electrochemical reduction under specific conditions. Additionally, the redox behavior of certain diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine derivatives has been analyzed using cyclic voltammetry, providing insight into their electronic properties, though these studies did not focus on preparative electrochemical synthesis. researchgate.netnih.gov At present, there is no specific data available on the electrochemical reactivity of this compound itself.

Advanced Structural Characterization and Computational Chemistry of 6 Methylpyrazolo 1,5 a Pyrimidin 2 Amine

X-ray Crystallographic Analysis of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine and its Co-crystals

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. uhu-ciqso.esub.edu For this compound, this technique would yield precise information on its solid-state conformation and packing.

Single Crystal Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction analysis would provide the precise coordinates of each atom within the crystal lattice. rsc.orgnist.gov From this data, key geometric parameters for this compound, such as bond lengths, bond angles, and torsion angles, can be accurately determined. This allows for an unambiguous confirmation of the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system's planarity and the geometry of the methyl and amine substituents. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have successfully used this method to determine their molecular structures and confirm regioselectivity in their synthesis. researchgate.netnih.gov The analysis would reveal the preferred conformation of the 2-amine group and the orientation of its hydrogen atoms relative to the heterocyclic core.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Beyond the individual molecule, crystallographic data illuminates the supramolecular assembly. For this compound, the primary amine group (-NH2) and the nitrogen atoms within the heterocyclic rings are capable of acting as hydrogen bond donors and acceptors, respectively. An X-ray analysis would map the intricate network of these hydrogen bonds. For instance, in the crystal structure of a related compound, 7-Amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine, molecules are linked by two distinct N-H···N hydrogen bonds, creating a three-dimensional framework. Similar interactions would be expected for this compound, likely forming dimers or extended chains that define its crystal packing. Other potential interactions like π–π stacking between the aromatic rings could also be identified and quantified.

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound are reported, X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms. By growing crystals under various conditions (e.g., different solvents, temperatures), it would be possible to investigate whether this compound exhibits polymorphism. The resulting crystal structures would reveal how variations in hydrogen bonding and molecular packing lead to different crystalline arrangements. researchgate.net

High-Resolution Spectroscopic Characterization and Elucidation of Conformational Isomers

Spectroscopic methods provide detailed structural information about a molecule in solution, complementing the solid-state data from crystallography.

Comprehensive 2D NMR Spectral Assignment (e.g., COSY, HSQC, HMBC, NOESY)

While basic 1D NMR (¹H and ¹³C) provides initial data, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of substituted heterocycles. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would definitively connect the protons on the pyrimidine (B1678525) ring (at positions 5 and 7) to each other, if coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹J-coupling). columbia.eduepfl.ch It would allow for the direct assignment of the carbon atom attached to each proton in the molecule, such as C5-H5, C7-H7, and the methyl carbons to their respective protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation in solution. For this compound, NOESY could reveal through-space interactions between the amine protons and nearby ring protons, helping to define the molecule's preferred orientation in solution.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis

Vibrational spectroscopy techniques, Fourier-Transform Infrared (FT-IR) and Raman, provide a "fingerprint" of the molecule by probing its molecular vibrations. thermofisher.comresearchgate.net These two methods are complementary; FT-IR is sensitive to vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations involving a change in polarizability.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Symmetrical and asymmetrical stretches for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching: Bands for aromatic C-H (around 3000-3100 cm⁻¹) and aliphatic C-H from the methyl group (around 2850-2960 cm⁻¹).

C=N and C=C stretching: A series of complex bands in the 1400-1650 cm⁻¹ region, characteristic of the heterocyclic aromatic rings.

N-H bending: A deformation band for the amine group, typically around 1600 cm⁻¹.

The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the pyrazolopyrimidine ring system, which are often weak in the IR spectrum. mdpi.com Together, these techniques confirm the presence of key functional groups and provide a unique spectral signature for the compound. mdpi.com

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations in various solvent environments (e.g., water, ethanol) can provide valuable information about its conformational stability, solvation, and interactions with the surrounding medium. researchgate.net These simulations can reveal how the solvent affects the molecule's structure and dynamics, which is crucial for understanding its behavior in biological systems.

Pre Clinical Biological Activity and Molecular Mechanisms of 6 Methylpyrazolo 1,5 a Pyrimidin 2 Amine

Cellular Pathway Modulation in Model Systems

Cell Cycle Progression Analysis

There is no specific information available in the reviewed scientific literature regarding the analysis of cell cycle progression following treatment with 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine. However, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a core component of various protein kinase inhibitors, some of which are known to influence the cell cycle. nih.govrsc.org For instance, certain derivatives have been shown to induce G2/M cell cycle arrest in cancer cells. nih.gov This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle transitions. nih.gov

Inflammatory Mediator Production (e.g., Cytokine and Chemokine Release)

Specific data on the effect of this compound on the production of inflammatory mediators such as cytokines and chemokines could not be found in the current body of scientific literature. Nevertheless, the pyrazolo[1,5-a]pyrimidine nucleus is present in compounds investigated for their anti-inflammatory potential. mdpi.com Some derivatives of this class have been designed as inhibitors of kinases involved in inflammatory signaling pathways, such as Interleukin receptor-associated kinase 4 (IRAK4), which plays a key role in regulating the production of inflammatory cytokines and chemokines. nih.govnih.gov

In Vivo Efficacy Assessments in Non-Human Animal Models of Disease

Detailed in vivo efficacy assessments for this compound in non-human animal models of disease are not documented in the available scientific literature.

Proof-of-Concept Studies in Rodent Disease Models (e.g., Oncology, Inflammation, Infection)

There are no published proof-of-concept studies investigating the efficacy of this compound in rodent models of oncology, inflammation, or infection. The broader class of pyrazolo[1,5-a]pyrimidines has shown promise in various therapeutic areas. For example, some compounds within this family have demonstrated anticancer activity, acting as inhibitors of protein kinases that are often dysregulated in cancer. nih.govrsc.org Furthermore, the anti-inflammatory and antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives suggests their possible utility in corresponding disease models. eijppr.commdpi.com

Biomarker Identification and Validation in Pre-clinical Models

In the absence of in vivo studies for this compound, there has been no identification or validation of biomarkers to assess its preclinical efficacy.

Antimicrobial Activity Spectrum and Mechanisms (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)

Specific data detailing the antimicrobial activity spectrum and mechanisms of this compound are not available in the reviewed literature. However, the pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potential antimicrobial properties. eijppr.comnih.govmdpi.com Various derivatives have been synthesized and evaluated for their antibacterial, antifungal, antiviral, and antiparasitic activities. eijppr.commdpi.combiorxiv.orgnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

There are no reported Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against any microbial strains in the available scientific literature. For the broader pyrazolo[1,5-a]pyrimidine class, MIC values have been determined for some derivatives against various bacterial and fungal strains, with some compounds showing potent activity. nih.govmdpi.comresearchgate.net For instance, certain 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives have exhibited good antibacterial spectra with MICs in the range of 0.187–0.50 µg/mL. mdpi.com

Investigation of Resistance Mechanisms and Efflux Pump Modulation

Currently, there is no available scientific literature that specifically investigates the role of this compound in the modulation of efflux pumps or its involvement in the development of resistance mechanisms in preclinical models.

Neurological Activity and Neurotransmission Modulation in Pre-clinical Models

While some pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential neurological activity and ability to cross the blood-brain barrier, specific preclinical data on the neurological effects and neurotransmission modulation of this compound are not available in the reviewed scientific literature.

Metabolic Pathway Interference and Bioenergetic Effects

Detailed studies concerning the interference of this compound with metabolic pathways or its effects on cellular bioenergetics have not been identified in the public domain.

Investigation of Gene Expression and Proteomic Changes (Transcriptomics, Proteomics)

There is a lack of published research on the transcriptomic and proteomic changes induced by this compound. Consequently, no data tables detailing its impact on gene expression or protein profiles can be provided at this time.

Structure Activity Relationship Sar Studies of 6 Methylpyrazolo 1,5 a Pyrimidin 2 Amine Analogs

Impact of Substitutions on the 2-Amino Group on Biological Potency and Selectivity

The amino group at the C2 position is a key functional group that can significantly influence the biological profile of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. SAR studies on related scaffolds have indicated that the presence of an amino group at this position can be crucial for activity. For instance, in the development of Tropomyosin receptor kinase (Trk) inhibitors, the presence of a C2-amino group was found to enhance inhibitory activity. mdpi.com

Modification of the 2-amino group, either through substitution on the nitrogen or by its replacement with other functional groups, can modulate potency and selectivity. The basicity and hydrogen-bonding capacity of this group are critical for interactions with target proteins.

Table 1: Effect of Amino Group Position on Antibacterial Activity

Role of the Methyl Group at Position 6 in Ligand-Target Recognition

The methyl group at position 6 (C6) of the pyrazolo[1,5-a]pyrimidine core can play a significant role in ligand-target recognition through various mechanisms. Its primary contributions are likely through steric and hydrophobic interactions.

Steric Influence : The methyl group occupies a specific region of space, which can either be beneficial or detrimental to binding affinity. A favorable steric fit occurs if the target's binding pocket has a corresponding small hydrophobic pocket that can accommodate the methyl group. Conversely, if the pocket is too small or has an unfavorable shape, the methyl group can cause steric hindrance, reducing binding affinity.

In a comparative study of antibacterial agents, a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative showed a significantly better activity spectrum (MICs = 0.187–0.50 µg/mL) compared to a 5-methyl-7-hydroxy analog (MICs = 1–2 µg/mL). mdpi.com This suggests that replacing the C7-methyl group with a more polar hydroxyl group is detrimental, underscoring the importance of methyl groups in maintaining potency, likely through favorable hydrophobic interactions. While this finding pertains to the C7 position, it illustrates the general principle of how methyl groups can be critical for activity on this scaffold.

Effects of Modifications on the Pyrazole (B372694) Ring System on Bioactivity

The pyrazole portion of the fused ring system, particularly positions C2 and C3, offers significant opportunities for structural modification to enhance bioactivity. nih.gov SAR studies have consistently shown that substituents at the C3 position are critical for potency against various targets, such as protein kinases.

For example, in the development of TrkA inhibitors, the introduction of a picolinamide (B142947) amide bond at the C3 position was found to significantly boost activity. mdpi.com Similarly, research on antitubercular agents revealed that the C3 position allows for a high degree of flexibility, with various aryl groups being introduced to modulate activity. nih.gov The ability to introduce diverse functional groups at these positions allows for the optimization of interactions within the target's binding site, including hydrogen bonding and π-π stacking. nih.gov

Influence of Substituent Electronic and Steric Properties on Pharmacological Profiles

The electronic and steric properties of substituents across the pyrazolo[1,5-a]pyrimidine scaffold are fundamental drivers of pharmacological activity. nih.gov The interplay between a substituent's size, shape, and electron-donating or electron-withdrawing nature dictates its interaction with biological targets.

Electronic Effects : The electronic nature of substituents can alter the electron density of the entire heterocyclic system, influencing its ability to participate in hydrogen bonds or aromatic interactions (π-π stacking).

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or tolyl (-C₆H₄-CH₃), generally increase the electron density of the ring system. In some series, EDGs have been shown to enhance biological activity. nih.gov For instance, in certain fluorophores, EDGs at position 7 improve both absorption and emission behaviors. rsc.org

Steric Effects : The size and three-dimensional arrangement of substituents are critical for ensuring a proper fit within a target's binding pocket. Bulky groups can cause steric hindrance, but they can also be used to probe the size and shape of the active site, leading to improved selectivity. For example, the introduction of a bulky 2,4-dichlorophenyl substituent can create a significant dihedral angle relative to the heterocyclic core, which can reduce electronic communication between the rings but also influence crystal packing and potentially lead to phenomena like aggregation-induced emission. rsc.org

Table 2: Influence of Electronic Properties on Anticancer Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR studies have been instrumental in identifying key structural requirements for inhibiting various protein kinases.

In a QSAR study on pyrazolo[1,5-a]pyrimidine derivatives as Checkpoint kinase 1 (CHK1) inhibitors, specific molecular descriptors were identified as being crucial for activity. ijarbs.com The models revealed that electrostatic potential charges at specific atoms were significant predictors of inhibitory potency. For instance, the study suggested that increasing the value of electrostatic potential charges at atoms C3 and C5 could be advantageous, implying that introducing electron-releasing groups at these positions would be beneficial for enhancing cytotoxicity. ijarbs.com

Another QSAR study performed on a series of 53 pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors highlighted the importance of both electronic and steric properties. researchgate.net Such models help rationalize observed SAR and guide the design of new, more potent, and selective analogs by predicting their activity before synthesis, thereby streamlining the drug discovery process.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and largely planar system, which limits its conformational flexibility. nih.govnih.gov This inherent rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

However, the substituents attached to this core can rotate and adopt different conformations. The orientation of these substituents relative to the core and to each other is critical. For instance, macrocyclization of substituents can restrict bond rotation, locking the molecule into a more stable and bioactive conformation, which can enhance binding affinity. nih.gov

Crystal structure analysis has shown that pyrazolo[1,5-a]pyrimidine derivatives can exhibit notable conformational and supramolecular phenomena. nih.gov Even related scaffolds like pyrazolo[3,4-d]pyrimidines can exist as different conformational polymorphs depending on the crystallization solvent, leading to distinct molecular packing arrangements (e.g., helical vs. zigzag chains). mdpi.com These different solid-state conformations are dictated by intermolecular forces, such as hydrogen bonding. While these are solid-state phenomena, they provide insight into the molecule's preferred low-energy shapes, which are relevant for its interaction with a biological target in a physiological environment.

Medicinal Chemistry Implications and Lead Optimization Strategies Pre Clinical Focus

Pharmacophore Elucidation and Computational Docking Studies

Computational methods are instrumental in understanding how derivatives of 6-methylpyrazolo[1,5-a]pyrimidin-2-amine interact with their biological targets, primarily the ATP-binding pocket of protein kinases.

Pharmacophore Model: A general pharmacophore model for kinase inhibitors based on this scaffold can be elucidated from numerous studies. The key features include:

Hinge-Binding Region: The pyrazolo[1,5-a]pyrimidine (B1248293) core itself is the primary hinge-binding motif. The nitrogen atoms within the fused ring system act as crucial hydrogen bond acceptors and donors, forming key interactions with the backbone amide residues of the kinase hinge region. mdpi.com

Hydrogen Bond Donor: The 2-amino group is a critical hydrogen bond donor. Docking studies of related compounds against cyclin-dependent kinase 2 (CDK2) predict that this amine group forms a vital hydrogen bond with the backbone carbonyl of key amino acids, such as Leu83. nih.govmdpi.com

Hydrophobic Pockets: The C6-methyl group is positioned to interact with a nearby hydrophobic pocket within the ATP-binding site, contributing to binding affinity. The nature and size of this pocket can vary between kinases, making this position a key point for tuning selectivity.

Solvent-Exposed Regions: Other positions on the scaffold, such as C3, C5, and C7, often point towards the solvent-exposed region, making them ideal locations for introducing substituents that can enhance potency, selectivity, and physicochemical properties without disrupting the core binding interactions.

Computational Docking Insights: Molecular docking simulations of various pyrazolo[1,5-a]pyrimidine analogues into different kinase active sites have consistently validated this model. For instance, docking studies against Tropomyosin receptor kinase A (TrkA) show the pyrimidine (B1678525) core interacting with Met592 in the hinge region. mdpi.commdpi.com Similarly, crystal structures of related inhibitors bound to Casein Kinase 2 (CK2) reveal the scaffold forming a hinge interaction with the backbone nitrogen of Val116. nih.gov These studies confirm that the 2-amino pyrazolo[1,5-a]pyrimidine framework is an effective "hinge-binder," a foundational element for competitive kinase inhibition.

Table 1: Key Pharmacophoric Interactions of the Pyrazolo[1,5-a]pyrimidine Scaffold with Kinase Targets.
Structural FeatureInteraction TypeKey Interacting Residue (Example)Reference Target
Pyrazolo[1,5-a]pyrimidine CoreHydrogen BondingHinge Backbone AmidesGeneral Kinases
2-Amino GroupHydrogen Bond DonorLeu83CDK2
Substituents at C3, C5, C7Hydrophobic/Polar InteractionsSpecificity Pockets / Solvent FrontVarious Kinases

Lead Compound Identification and Hit-to-Lead Optimization Strategies

Compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold are frequently identified as promising starting points from high-throughput screening (HTS) campaigns. nih.gov A hypothetical hit like this compound would typically undergo a rigorous hit-to-lead optimization process to improve its initial activity, selectivity, and drug-like properties.

The optimization strategy is guided by the pharmacophore model and involves systematic chemical modifications at various positions around the core.

C2-Position: While the 2-amino group is often crucial for hinge binding, it can be substituted to probe for additional interactions. For example, in the development of B-Raf inhibitors, structure-guided design was used to introduce various groups at the 2-position of a pyrazolo[1,5-a]pyrimidine hit to enhance interactions with the kinase hinge region, leading to significant improvements in potency. nih.govjohnshopkins.edu

C6-Position: The methyl group at C6 can be modified to better fit the hydrophobic pocket of a specific target kinase. Analogues could be synthesized with varying alkyl groups (e.g., ethyl, cyclopropyl) or electron-withdrawing groups (e.g., trifluoromethyl) to modulate both steric and electronic interactions.

C3, C5, and C7 Positions: These positions are highly amenable to diversification. Structure-activity relationship (SAR) studies have shown that introducing a variety of substituents—from small polar groups to larger aromatic systems—can drastically affect the compound's biological profile. For instance, in the optimization of PI3Kδ inhibitors, the introduction of indole (B1671886) and azaindole derivatives at the C5 position was a key strategy to enhance potency and selectivity. nih.gov

Strategies for Enhancing Potency, Selectivity, and Target Specificity in Pre-clinical Settings

The primary goal of lead optimization is to refine the molecule to achieve high potency for the intended target while minimizing activity against other related and unrelated targets, thereby reducing the potential for off-target effects.

Enhancing Potency: Potency is typically enhanced by optimizing the interactions with the target protein. SAR studies on related pyrazolo[1,5-a]pyrimidines have provided clear roadmaps. For TrkA inhibitors, adding a picolinamide (B142947) group at the C3 position and a substituted pyrrolidine (B122466) at the C5 position dramatically increased inhibitory activity into the low nanomolar range. mdpi.com This highlights how building out from the core scaffold to engage additional binding pockets can translate to significant gains in potency.

Improving Selectivity and Specificity: Achieving selectivity is a major challenge in kinase inhibitor design due to the high conservation of the ATP-binding site. Strategies for the pyrazolo[1,5-a]pyrimidine scaffold include:

Exploiting Unique Sub-pockets: Different kinases have unique "specificity pockets" adjacent to the ATP-binding site. By installing appropriately shaped substituents at positions like C3 or C5, the molecule can be tailored to fit the unique topology of the desired target kinase, thereby disfavoring binding to others.

Macrocyclization: In the development of CK2 inhibitors, linking substituents from two different positions on the scaffold to form a macrocycle was a successful strategy. This conformational constraint locked the molecule into a bioactive shape that was highly potent and exceptionally selective for CK2 over a panel of 469 other kinases. nih.gov

Modulating Physicochemical Properties: Adding polar groups or hydrogen-bonding moieties can create specific interactions outside the core hinge region. In one CK2 inhibitor series, a carboxylic acid was found to be crucial for potency, as it formed a key interaction in a back pocket of the enzyme. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) for Potency and Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives.
Position ModifiedModification StrategyImpact on ActivityTarget Kinase Example
C2Introduction of aryl groupsIncreased potencyB-Raf
C3Addition of amide-linked heterocyclesSignificantly enhanced potencyTrkA
C5Introduction of substituted pyrrolidine/indoleIncreased potency and selectivityTrkA / PI3Kδ
ScaffoldMacrocyclizationDramatically improved selectivityCK2

Emerging Applications of 6 Methylpyrazolo 1,5 a Pyrimidin 2 Amine Beyond Medicinal Chemistry

Catalysis and Ligand Design for Metal Catalysts

Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, with its rigid bicyclic structure and multiple nitrogen atoms, presents a promising framework for the design of new ligands. The nitrogen atoms can act as coordination sites for metal centers, and chirality can be introduced either by substitution with a chiral moiety or by the creation of a chiral center within the ligand structure.

While the direct application of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine as a ligand in asymmetric catalysis has not been extensively reported in the literature, its structural features suggest a potential for such applications. The 2-amino group and the nitrogen atoms within the ring system could serve as bidentate or even tridentate coordination sites for a variety of transition metals.

Table 1: Potential Chiral Derivatives of this compound for Asymmetric Catalysis

DerivativePotential Chiral MoietyPossible Catalytic Application
(S)-N-(1-phenylethyl)-6-methylpyrazolo[1,5-a]pyrimidin-2-amine(S)-1-phenylethyl groupAsymmetric hydrogenation, transfer hydrogenation
6-methyl-N-((4S,5S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-2-amine(4S,5S)-2,2-dimethyl-1,3-dioxolane moietyAsymmetric epoxidation, dihydroxylation

The synthesis of chiral derivatives of this compound would be the first step towards exploring their catalytic activity. Subsequent coordination with transition metals such as rhodium, iridium, or palladium could yield catalysts for a range of asymmetric transformations. Research in this area is still in its infancy, but the foundational chemistry of pyrazolo[1,5-a]pyrimidines provides a strong basis for future development.

Support for Heterogeneous Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their stability, reusability, and ease of separation from the reaction products. The pyrazolo[1,5-a]pyrimidine scaffold can be functionalized to enable its attachment to various support materials, such as silica (B1680970), alumina, or polymers.

For this compound, the 2-amino group provides a convenient handle for covalent attachment to a solid support. For instance, the amine group could be reacted with a functionalized silica gel to form a stable linkage. Once immobilized, the pyrazolo[1,5-a]pyrimidine moiety could serve as a ligand for a catalytically active metal center.

Table 2: Potential Immobilization Strategies for this compound

Support MaterialFunctionalization of SupportLinkage to CompoundPotential Catalytic Metal
Silica GelChloropropyl-functionalizedNucleophilic substitution by the 2-amino groupPalladium, Platinum
PolystyreneChloromethylated (Merrifield resin)Nucleophilic substitution by the 2-amino groupRhodium, Ruthenium
AluminaSurface hydroxyl groupsActivation and reaction with a linker attached to the 2-amino groupCopper, Nickel

The development of such heterogeneous catalysts based on this compound would offer the advantages of both homogeneous and heterogeneous catalysis, namely high activity and selectivity combined with ease of handling and recycling. This remains a largely unexplored area of research with significant potential.

Agrochemical and Crop Protection Applications (Pre-clinical Efficacy and Environmental Impact)

The pyrazolopyrimidine core is a known pharmacophore in the agrochemical industry. wikipedia.org Certain derivatives of this scaffold have been commercialized as pesticides, including insecticides and fungicides. wikipedia.org This suggests that this compound and its derivatives could also exhibit bioactivity relevant to crop protection.

The mode of action of pyrazolopyrimidine-based agrochemicals often involves the inhibition of essential enzymes in pests or pathogens. Given the well-established role of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, it is plausible that derivatives of this compound could target kinases in insects or fungi, leading to their disruption.

Currently, there is a lack of publicly available data on the pre-clinical efficacy and environmental impact of this compound as an agrochemical. Extensive research would be required to evaluate its potential in this area, including screening for activity against a range of plant pests and pathogens, as well as studies on its environmental fate and toxicity to non-target organisms.

Table 3: Potential Agrochemical Screening for this compound Derivatives

Target Pest/PathogenType of Screening AssayPotential Mode of Action
Fungal pathogens (e.g., Fusarium graminearum)In vitro fungicidal assayInhibition of fungal kinases or other essential enzymes
Insect pests (e.g., Myzus persicae)Insecticidal contact and ingestion assaysDisruption of insect nervous system or developmental pathways
Weeds (e.g., Amaranthus retroflexus)Herbicidal activity screen on seedlingsInhibition of plant-specific enzymes

The exploration of this compound for agrochemical applications represents a promising but currently underexplored avenue of research. Future studies will be crucial to determine its potential as a safe and effective crop protection agent.

Challenges and Future Perspectives in Research on 6 Methylpyrazolo 1,5 a Pyrimidin 2 Amine

Synthetic Challenges in Accessing Diverse Analog Libraries

A primary obstacle in the exploration of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine is the efficient synthesis of a wide variety of analogs to build comprehensive structure-activity relationship (SAR) libraries. The core synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. mdpi.comnih.gov While effective, these methods present several challenges.

Key synthetic challenges include:

Regioselectivity: The reaction between unsymmetrical reagents can lead to the formation of different isomers, complicating purification and reducing the yield of the desired product. nih.gov Achieving precise control over the regiochemical outcome is critical for reliable SAR studies.

Functional Group Tolerance: The conditions required for the cyclization reactions may not be compatible with a wide range of functional groups. This limitation restricts the chemical diversity that can be introduced into the initial library of compounds. nih.gov

To overcome these hurdles, future research is focusing on modern synthetic methodologies. mdpi.comnih.gov Multi-component reactions (MCRs), which allow for the combination of three or more reactants in a single step, offer a powerful strategy for rapidly generating molecular complexity. mdpi.com Additionally, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the construction of the pyrazolo[1,5-a]pyrimidine core. nih.gov The development of more robust and versatile synthetic protocols, such as palladium-catalyzed cross-coupling and click chemistry, will be essential for accessing diverse libraries of this compound analogs with tailored properties. mdpi.com

Table 1: Comparison of Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Core
Synthetic StrategyAdvantagesChallengesFuture Direction
Cyclocondensation ReactionsWell-established, readily available starting materials. nih.govRegioselectivity issues, harsh reaction conditions. nih.govDevelopment of milder catalysts and conditions.
Multi-Component Reactions (MCRs)High efficiency, rapid library generation. mdpi.comComplex optimization, potential for side products.Discovery of new MCRs with broader substrate scope.
Microwave-Assisted SynthesisReduced reaction times, improved yields. nih.govScalability can be a concern.Integration with flow chemistry for large-scale synthesis.
Palladium-Catalyzed Cross-CouplingExcellent for late-stage functionalization and diversification. mdpi.comCost of catalyst, removal of metal residues.Use of more sustainable and cheaper metal catalysts.

Advancements in Computational Modeling for Deeper Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the study of this compound is crucial for understanding its mechanism of action at a molecular level. ijsrch.com Techniques like molecular docking and molecular dynamics (MD) simulations are frequently used to predict how these compounds bind to their biological targets, such as the ATP-binding pocket of protein kinases. chemicalkinomics.com

These computational approaches help to:

Predict binding affinities and poses of different analogs.

Identify key amino acid residues involved in the interaction.

Explain observed structure-activity relationships. researchgate.net

Guide the design of new derivatives with improved potency and selectivity. chemicalkinomics.com

Despite their utility, current computational methods have limitations. The accuracy of docking scores can be variable, and predicting the precise binding free energy remains a significant challenge. Future advancements in this area will likely involve the integration of artificial intelligence and machine learning algorithms to develop more accurate scoring functions and predictive models. researchgate.net Furthermore, longer-timescale MD simulations and enhanced sampling techniques will provide a more dynamic and realistic picture of the ligand-protein interactions, leading to a deeper understanding of the mechanism of action and potential resistance mutations.

Integration of Multi-Omics Technologies for Systems-Level Biological Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. nih.gov For instance, if the compound is investigated for its anticancer properties, multi-omics can help to identify not only the primary target but also the downstream signaling pathways that are affected. nih.gov

Future applications of multi-omics in this field include:

Target Deconvolution: For compounds identified through phenotypic screens, multi-omics can help to identify the specific molecular target(s) responsible for the observed effect.

Biomarker Discovery: By analyzing the molecular profiles of sensitive versus resistant cells, it may be possible to identify biomarkers that can predict which patients are most likely to respond to a potential drug.

Understanding Resistance Mechanisms: Multi-omics can shed light on how cells adapt and become resistant to treatment, providing valuable information for the development of combination therapies. nih.gov

The integration of multi-omics data with computational biology will be key to interpreting the complex datasets generated and to building predictive models of drug action. nih.gov

Exploration of Unconventional Therapeutic Areas and Non-Biological Applications

While much of the research on pyrazolo[1,5-a]pyrimidines has focused on their potential as anticancer agents and kinase inhibitors, the versatility of this scaffold suggests that it may have applications in other areas as well. mdpi.comwikipedia.org

Future research should explore:

Unconventional Therapeutic Targets: The scaffold could be effective against other classes of enzymes or receptors involved in a range of diseases, from inflammatory conditions to neurodegenerative disorders. mdpi.com

Non-Biological Applications: The rigid, planar, and electron-rich nature of the pyrazolo[1,5-a]pyrimidine ring system gives it interesting photophysical properties. mdpi.commdpi.com Studies have shown that some derivatives exhibit fluorescence, opening up possibilities for their use as:

Fluorescent probes for bio-imaging. nih.gov

Chemosensors for the detection of specific ions or molecules. nih.gov

Components in organic light-emitting diodes (OLEDs) and other materials science applications. mdpi.com

A systematic exploration of the chemical space around the this compound core could uncover novel applications beyond traditional pharmacology.

Table 2: Potential Future Applications for Pyrazolo[1,5-a]pyrimidine Derivatives
Application AreaSpecific UseRationale
TherapeuticAnti-inflammatory agentsInhibition of kinases involved in inflammatory signaling pathways. mdpi.com
Neurodegenerative diseasesModulation of kinases implicated in neuronal cell death and pathology. mdpi.com
Non-BiologicalFluorescent ProbesInherent photophysical properties of the fused aromatic system. nih.gov
ChemosensorsAbility to design derivatives that exhibit changes in fluorescence upon binding to specific analytes. nih.gov
Materials SciencePotential use in organic electronics due to their electronic properties. mdpi.com

Strategies for Addressing Pre-clinical Development Hurdles

Advancing a compound from a "hit" to a "lead" and eventually to a clinical candidate requires overcoming numerous preclinical development hurdles. For this compound and its analogs, a key focus will be on their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. ekb.egjohnshopkins.edu

A significant challenge for many nitrogen-containing heterocyclic compounds is their susceptibility to metabolism by enzymes such as aldehyde oxidase (AO). nih.govresearchgate.netrsc.org AO-mediated metabolism can lead to rapid clearance of the compound from the body, limiting its therapeutic efficacy. acs.org

Strategies to address these hurdles include:

Metabolic "Soft Spot" Identification: Identifying the specific atoms in the molecule that are most susceptible to metabolism.

Structure Modification: Making chemical modifications to block or reduce metabolism at these soft spots. This could involve, for example, altering the heterocycle or blocking the reactive site with a different chemical group. nih.govacs.org

Improving Physicochemical Properties: Optimizing properties such as solubility and permeability to improve oral bioavailability. ekb.egnih.gov

A proactive, iterative approach where ADME properties are assessed early and continuously throughout the drug discovery process is essential for success. researchgate.net

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The complexity of modern drug discovery, from initial synthesis to clinical trials, necessitates a collaborative and interdisciplinary approach. drugdiscoverychemistry.comdiscoveryontarget.com The development of this compound and its analogs would benefit greatly from initiatives that bring together experts from various fields.

Key areas for collaboration include:

Academia-Industry Partnerships: Combining the innovative basic research often conducted in academic labs with the drug development expertise and resources of the pharmaceutical industry.

Open Science Initiatives: Sharing data and compound libraries, such as the GSK Published Kinase Inhibitor Set (PKIS), can help to catalyze research on less-studied targets and accelerate the discovery process for the entire scientific community. nih.gov

Consortia of Experts: Bringing together synthetic chemists, computational biologists, pharmacologists, toxicologists, and clinicians to tackle the multifaceted challenges of drug development in a coordinated manner. mdpi.com

Such collaborative efforts will be vital to fully realize the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold and to translate promising compounds like this compound into valuable new medicines.

Q & A

Q. What are the standard synthetic routes for 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine, and how is purity validated?

The synthesis typically involves condensation reactions between 3-amino-4-aroylpyrazoles and substituted 1,3-dicarbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄) in inert solvents like tetrahydrofuran (THF) . Purity is validated via nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, NMR peaks for the methyl group at position 6 and pyrimidine protons are critical for structural confirmation .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography using programs like SHELXL is employed for precise structural determination. Spectral techniques such as IR spectroscopy identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹), while UV-Vis spectroscopy confirms π-π* transitions in the aromatic system .

Q. What solvents and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates. Elevated temperatures (80–120°C) and ultrasonic-assisted methods reduce reaction times by up to 40% while maintaining yields >85% .

Advanced Research Questions

Q. How do substituent variations at the pyrimidine ring influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) at position 5 enhance enzyme inhibition (e.g., kinase targets), whereas methyl groups at position 6 improve metabolic stability. For example, 6-methyl derivatives exhibit longer plasma half-lives compared to unsubstituted analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Compare pharmacokinetic parameters (e.g., logP, solubility) across studies .

Q. How can crystallographic data resolve ambiguities in regioselectivity during functionalization?

SHELX-refined crystal structures provide unambiguous assignment of substitution patterns. For instance, regioselective methylation at position 6 (vs. position 7) is confirmed by distinct bond angles and torsion angles in the pyrimidine ring .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like adenosine receptors. Key interactions include:

  • Hydrogen bonding between the amine group and Asp52 residue.
  • π-π stacking of the pyrazolo ring with aromatic residues (e.g., Phe168) .

Methodological Insights

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key Reference
Condensation (THF, HCl)7898.5
Ultrasonic-assisted9299.1
Microwave synthesis8597.8

Q. Table 2: Key Spectral Data

TechniqueCharacteristic SignalReference
¹H NMR (400 MHz, DMSO)δ 2.45 (s, 3H, CH₃), δ 8.20 (s, 1H, pyrimidine)
HRMS (ESI)[M+H]⁺ m/z 175.085 (calculated: 175.086)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.